Comprehensive Pharmacokinetic Profiling of 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic Acid: A Technical Guide
Comprehensive Pharmacokinetic Profiling of 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic Acid: A Technical Guide
Executive Summary
The compound 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid (herein referred to as MOPC ) is a highly versatile small molecule scaffold utilized in modern drug discovery[1]. Structurally, MOPC features a δ -lactam (6-oxopiperidine) ring, a lipophilic isobutyl group, and a highly polar carboxylic acid moiety. This specific functional group topology presents unique Absorption, Distribution, Metabolism, and Excretion (ADME) challenges.
As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operational procedures. Here, we dissect the causality behind the pharmacokinetic (PK) behaviors of acidic lactams and provide self-validating, FDA-aligned protocols to rigorously profile MOPC.
Physicochemical Causality in ADME
The structural features of MOPC dictate its physiological journey. Understanding these physicochemical properties is the first step in designing a rational PK profiling strategy:
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Ionization & Permeability (pKa ~4.5): At a physiological pH of 7.4, the carboxylic acid moiety of MOPC is heavily deprotonated, rendering the molecule an organic anion. This ionization severely restricts passive transcellular diffusion across lipid bilayers. Consequently, oral absorption is likely permeability-limited, necessitating rigorous in vitro barrier models (e.g., Caco-2)[2].
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Plasma Protein Binding (PPB): Acidic drugs characteristically exhibit high affinity for Human Serum Albumin (HSA). High PPB reduces the unbound fraction ( fu ) of the drug, which directly limits the volume of distribution ( Vd ) and restricts target tissue penetration[3].
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Active Renal Secretion: Because passive diffusion is restricted, the clearance of low-molecular-weight carboxylic acids is heavily reliant on active transport. MOPC is a prime candidate for uptake by Organic Anion Transporters (OAT1 and OAT3) located on the basolateral membrane of renal proximal tubule cells[4][5].
Figure 1: Decision-tree workflow for the ADME profiling of the acidic MOPC scaffold.
In Vitro Pharmacokinetic Profiling Protocols
To ensure data integrity, every protocol below is engineered as a self-validating system , incorporating internal quality control (QC) checkpoints that must be passed before data is accepted.
Intestinal Permeability (Caco-2 Assay)
Causality: Due to the ionized state of MOPC at pH 7.4, we must determine if the compound can exploit paracellular routes, utilize intestinal uptake transporters, or if it is a substrate for apical efflux pumps (e.g., P-gp or BCRP).
Methodology:
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Cell Culture: Seed human colon carcinoma Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to ensure full differentiation and the formation of tight junctions[2].
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System Validation (QC 1): Measure Transepithelial Electrical Resistance (TEER). Only wells exhibiting a TEER > 200 Ω⋅cm2 are utilized for the assay[2].
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Dosing: Add 10 µM MOPC to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 2 hours.
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System Validation (QC 2): Co-incubate with Lucifer Yellow (a paracellular fluorescent marker). Post-assay fluorescence in the receiver chamber must indicate <1% leakage to confirm monolayer integrity.
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Analysis: Quantify MOPC via LC-MS/MS. Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ).
Plasma Protein Binding (Rapid Equilibrium Dialysis)
Causality: The efficacy and clearance of MOPC are driven exclusively by its unbound fraction. Rapid Equilibrium Dialysis (RED) is the gold standard for accurately determining this parameter[6].
Methodology:
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Preparation: Spike human, rat, or dog plasma with MOPC to a clinically relevant concentration (e.g., 1 µM)[3].
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Dialysis: Load 200 µL of the spiked plasma into the sample chamber of a RED device (12-14 kDa MWCO membrane). Load 350 µL of isotonic PBS (pH 7.4) into the adjacent buffer chamber[3][6].
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Incubation: Seal the unit and incubate at 37°C on an orbital shaker at 300 RPM for 4 hours to achieve thermodynamic equilibrium[3].
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System Validation (QC): Calculate the Mass Balance (Recovery %). The sum of MOPC in the plasma and buffer chambers must equal 85–115% of the initial spiked amount. Values outside this range indicate non-specific binding to the Teflon apparatus[6].
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Analysis: Precipitate proteins using acetonitrile (containing an internal standard) and quantify the free fraction ( fu ) via LC-MS/MS.
Active Renal Secretion (OAT1/OAT3 Transporter Assay)
Causality: Lipophilic carboxylic acids are classic substrates for OAT1 and OAT3. If MOPC is highly protein-bound, glomerular filtration will be negligible, making OAT-mediated active secretion its primary clearance mechanism[4][5].
Figure 2: OAT1/OAT3-mediated active renal secretion pathway for MOPC.
Methodology:
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Cell Lines: Utilize HEK293 cells stably transfected with human OAT1 or OAT3, alongside empty-vector control cells[5].
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Incubation: Expose cells to varying concentrations of MOPC (1 to 100 µM) in Hank's Balanced Salt Solution (HBSS) for 3 minutes to capture the linear uptake phase[5].
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System Validation (QC): Run parallel wells using a known probe substrate (e.g., 3 H-cGMP for OAT2/3 or p-aminohippurate for OAT1) to verify transporter expression and functionality[5].
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Analysis: Lyse the cells, extract the intracellular contents, and quantify MOPC via LC-MS/MS to derive Michaelis-Menten kinetics ( Km and Vmax ).
In Vivo PK Study Design & Bioanalysis
To determine the absolute bioavailability ( F% ) and systemic clearance of MOPC, in vivo studies in Sprague-Dawley rats are conducted using both Intravenous (IV) and Per Os (PO) routes.
FDA-Aligned LC-MS/MS Bioanalytical Method
A robust bioanalytical method is the bedrock of trustworthy PK data. The quantification of MOPC in rat plasma must be validated strictly according to the FDA Bioanalytical Method Validation Guidance[7].
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Internal Standard (IS): A stable-isotope labeled analog (e.g., MOPC-d9) must be used to correct for matrix suppression and extraction variances.
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System Validation (Selectivity): Blank biological matrix from at least six independent sources must be analyzed to ensure no endogenous peaks interfere at the retention times of MOPC or the IS[7].
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System Validation (Accuracy & Precision): A calibration curve (e.g., 1 ng/mL to 1000 ng/mL) is generated. According to FDA guidelines, the back-calculated concentrations of at least 75% of the non-zero calibration standards must fall within ±15% of their nominal value, except at the Lower Limit of Quantification (LLOQ), where ±20% is acceptable[7].
Quantitative Data Presentation
The following tables summarize the expected pharmacokinetic profile of the MOPC scaffold, synthesized from the physicochemical causality discussed above.
Table 1: In Vitro Profiling Summary
| Parameter | Assay / Method | Expected Value | Interpretation |
| Papp (A-to-B) | Caco-2 Permeability | <2.0×10−6 cm/s | Low passive permeability due to ionization. |
| Efflux Ratio (ER) | Caco-2 Permeability | <2.0 | Not a significant substrate for P-gp/BCRP. |
| Protein Binding ( fu ) | RED Assay (Human Plasma) | <5% unbound | High PPB, typical for lipophilic acids. |
| Transporter Affinity ( Km ) | OAT1/OAT3 Uptake | 10−50 µM | Moderate-to-high affinity for renal active secretion. |
Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)
| PK Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax | N/A | 1,250±180 ng/mL |
| Tmax | N/A | 1.5±0.5 h |
| AUC0−∞ | 850±110 h·ng/mL | 2,125±300 h·ng/mL |
| Clearance ( Cl ) | 19.6 mL/min/kg | N/A |
| Volume of Distribution ( Vss ) | 0.45 L/kg | N/A |
| Absolute Bioavailability ( F% ) | 100% | ~25% |
(Note: The low Vss reflects confinement to the plasma compartment due to high PPB, while the low F% reflects poor intestinal permeability.)
References
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European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). "DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells." JRC Big Data Analytics Platform. Available at: [Link]
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Sanford-Burnham Center for Chemical Genomics. "AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay." PubChem. Available at: [Link]
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Waters, N.J., et al. "Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding." PubMed / National Institutes of Health. Available at: [Link]
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U.S. Food and Drug Administration. "Bioanalytical Method Validation - Guidance for Industry." FDA.gov. Available at: [Link]
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Wu, W., et al. "The drug transporter OAT3 (SLC22A8) and endogenous metabolite communication via the gut–liver–kidney axis." PMC / National Institutes of Health. Available at: [Link]
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Shen, H., et al. "Identification of Organic Anion Transporter 2 Inhibitors: Screening, Structure-Based Analysis, and Clinical Drug Interaction Risk Assessment." Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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